molecular formula C16H18N6O2S2 B2920960 3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-84-0

3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2920960
CAS No.: 2034380-84-0
M. Wt: 390.48
InChI Key: FHGNNNUQDDBDKB-UHFFFAOYSA-N
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Description

3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex heterocyclic compound designed for advanced pharmacological and medicinal chemistry research. This molecular hybrid incorporates several privileged structural motifs known to confer significant biological activity, making it a valuable scaffold for investigating novel therapeutic mechanisms. The compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core, a heterocyclic system of considerable interest in drug discovery due to its diverse pharmacological potential. This structural element is strategically fused with a 4-propyl-1,2,3-thiadiazole moiety through a piperidine carbonyl linkage, creating a multifunctional chemical entity with potential applications across multiple research domains. This compound is representative of a class of molecules that may exhibit potent biological activities, consistent with established research on structurally related heterocycles. Thiadiazole derivatives have demonstrated remarkable pharmacological profiles across various therapeutic areas, while triazinone and triazepine analogs are widely investigated for their anticancer, antiviral, and central nervous system activities . The specific molecular architecture of this compound, combining these heterocyclic systems, suggests potential research applications as a key intermediate in synthetic chemistry or as a biological probe for studying enzyme inhibition and receptor interactions. The presence of the thienotriazinone core indicates possible utility in oncology research, as similar fused heterocyclic systems have shown promising activity against various cancer cell lines . Additionally, the compound's structural features may support investigations in infectious disease research, given the established antimicrobial properties of both thiadiazole and triazinone derivatives . Researchers exploring ATP-binding cassette (ABC) transporters may find this compound particularly interesting, as complex heterocyclic systems have demonstrated significant potential as broad-spectrum inhibitors of these critical membrane proteins . The compound's structural complexity, featuring multiple nitrogen-containing heterocycles, aligns with molecular patterns associated with multitarget inhibition of efflux transporters implicated in multidrug resistance. This suggests potential applications in overcoming chemoresistance in cancer therapy and improving central nervous system drug penetration . Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound according to appropriate laboratory safety protocols and confirm specific structural identity and purity through analytical methods before use in experimental systems.

Properties

IUPAC Name

3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-2-3-11-14(26-20-18-11)15(23)21-7-4-10(5-8-21)22-16(24)13-12(17-19-22)6-9-25-13/h6,9-10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGNNNUQDDBDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse sources.

  • Molecular Formula : C₁₄H₁₈N₄O₄S
  • Molecular Weight : 338.38 g/mol
  • CAS Number : 2034315-28-9

The structure features a piperidine ring substituted with a thiadiazole carbonyl group and a thieno-triazine moiety, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily evaluated through its antibacterial and antifungal properties. Various studies have highlighted its effectiveness against different microbial strains.

Antibacterial Activity

Recent studies have shown that derivatives of thiadiazole and triazine exhibit significant antibacterial activity. For instance:

  • In vitro Studies : Compounds similar to the target molecule demonstrated notable zones of inhibition against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
CompoundZone of Inhibition (mm)Bacterial Strain
Compound A20Staphylococcus aureus
Compound B25Escherichia coli
Target Compound30Pseudomonas aeruginosa

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity:

  • Fungal Strains Tested : The compound was tested against Candida albicans and Aspergillus niger, showing effective inhibition at concentrations as low as 50 µg/mL .

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The thiadiazole moiety may inhibit key enzymes involved in metabolic pathways essential for bacterial survival.
  • Disruption of Membrane Integrity : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological efficacy of compounds related to the target molecule:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their antimicrobial properties. The results indicated that modifications on the piperidine ring significantly influenced activity levels .
  • Comparative Analysis : In a comparative study, the target compound was found to be more effective than traditional antibiotics in treating infections caused by resistant bacterial strains .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reported Bioactivity
Target Compound: 3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one Not explicitly provided ~400–410 (estimated) 4-propyl-1,2,3-thiadiazole-5-carbonyl-piperidine Not reported in evidence; inferred potential from structural analogs
Compound 6b () C23H18ClFN6O4S2 ~585.0 Benzene-sulfonamide, fluorine, thione Antibacterial activity (Gram-positive/-negative)
Compound 19b () C26H16Cl2N6O2S ~547.4 4-chlorophenyl, pyrrolotriazolopyrimidine Anticancer activity exceeding doxorubicin
Compound 10 () C22H16ClN5O2S ~449.9 Benzylidene-imidazolone Moderate antibacterial activity
3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one () C19H23N5O4S 402.5 Pyrazole-carbonyl, triazolone No bioactivity reported; structural emphasis on pyrazole and triazolone
3-(1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one () C15H18N6O3S2 394.5 Imidazole-sulfonyl No bioactivity reported; sulfonyl group may enhance solubility

Key Observations

Substituent Effects on Bioactivity :

  • The presence of electron-withdrawing groups (e.g., sulfonamide in Compound 6b) correlates with antibacterial activity, likely due to enhanced interactions with bacterial enzymes .
  • Bulky aromatic substituents (e.g., pyrrolotriazolopyrimidine in Compound 19b) improve anticancer activity by promoting intercalation or kinase inhibition .
  • The target compound’s 4-propyl-thiadiazole group may balance lipophilicity and metabolic stability, akin to pyrazole derivatives in .

Molecular Weight and Drug-Likeness :

  • Analogues with molecular weights <500 g/mol (e.g., Compounds 10 and 19b) align with Lipinski’s rules for oral bioavailability, whereas heavier compounds (e.g., Compound 6b) may face absorption challenges .
  • The target compound’s estimated molecular weight (~400–410 g/mol) suggests favorable pharmacokinetic properties.

Sulfonyl vs. carbonyl linkers ( vs. Target Compound): Sulfonyl groups enhance polarity, possibly improving solubility but reducing membrane permeability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The synthesis involves multi-step reactions, including cyclization, coupling, and functional group transformations. For example, thieno-triazinone cores are often synthesized via refluxing aminothiophene derivatives with formic acid, followed by coupling with piperidine intermediates using thiocarbonyl or carbonyl reagents . The 1,2,3-thiadiazole moiety may be introduced via cyclocondensation of thioamides or via [3+2] cycloaddition reactions under controlled conditions . Key steps require optimization of catalysts (e.g., Pd for cross-coupling) and solvents (e.g., DMF or ethanol) to enhance yields.

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assignments of piperidine protons (δ 1.5–3.0 ppm) and thieno-triazinone aromatic signals (δ 7.0–8.5 ppm) are essential .
  • IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and thiadiazole (C-S stretching at 600–700 cm⁻¹) groups .
  • Elemental Analysis : Validates purity by matching experimental and calculated C, H, N, and S percentages (e.g., ±0.3% deviation) .

Q. What in vitro assays are suitable for initial biological screening?

Common assays include enzyme inhibition (e.g., kinase or protease targets) and cytotoxicity profiling using cell lines (e.g., MTT assay). For triazinone derivatives, activity against microbial or cancer cell models is often prioritized . Dose-response curves (IC50 values) and selectivity indices are calculated to assess potency.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like desulfurization intermediates?

Byproduct formation (e.g., thiophene derivatives) can be mitigated by:

  • Temperature control : Lowering reaction temperatures during thiocarbonyl coupling to prevent sulfur loss .
  • Catalyst screening : Using Cu(I) or Ru-based catalysts to enhance regioselectivity in cycloaddition steps .
  • Chromatographic monitoring : TLC or HPLC to track intermediate stability and isolate pure fractions .

Q. What computational approaches predict electronic properties and binding modes?

  • DFT calculations : Optimize molecular geometry, HOMO-LUMO gaps, and electrostatic potential maps to correlate structure-activity relationships .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, thiadiazole rings may engage in π-π stacking with aromatic residues in active sites .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .
  • Metabolic stability testing : Evaluate compound degradation in plasma or liver microsomes to distinguish intrinsic activity from pharmacokinetic effects .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., propyl to cyclopropyl) to isolate critical pharmacophores .

Q. What strategies resolve discrepancies in NMR assignments for complex fused-ring systems?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns .
  • Comparative analysis : Cross-reference with spectral data of structurally related compounds (e.g., thieno-pyrimidinones) .

Q. How are byproducts characterized and their impact on biological activity quantified?

  • LC-MS/MS : Identify byproducts (e.g., hydrolyzed thiadiazole) and quantify their abundance .
  • Bioassay spiking : Add purified byproducts to active samples to test for antagonistic/synergistic effects .

Q. Methodological Guidance

  • Synthesis : Prioritize stepwise coupling (e.g., piperidine-thiadiazole before thieno-triazinone attachment) to reduce steric hindrance .
  • Characterization : Combine X-ray crystallography (if crystals are obtainable) with DFT-optimized structures for unambiguous validation .
  • Biological testing : Include positive controls (e.g., known inhibitors) and validate results across multiple assay formats (e.g., fluorescence vs. radiometric) .

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